molecular formula C15H17NO4 B14907928 Ethyl 2-(3-((benzyloxy)methyl)isoxazol-5-yl)acetate

Ethyl 2-(3-((benzyloxy)methyl)isoxazol-5-yl)acetate

Cat. No.: B14907928
M. Wt: 275.30 g/mol
InChI Key: XRRLKJFFFYBQBE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-((benzyloxy)methyl)isoxazol-5-yl)acetate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of an ethyl ester group, a benzyloxy methyl group, and an isoxazole ring. Isoxazole derivatives are known for their diverse biological activities and therapeutic potential .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-((benzyloxy)methyl)isoxazol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with typical conditions involving room temperature to moderate heating .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoxazole oxides, while reduction can produce isoxazole alcohols or amines .

Scientific Research Applications

Ethyl 2-(3-((benzyloxy)methyl)isoxazol-5-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-((benzyloxy)methyl)isoxazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-((benzyloxy)methyl)isoxazol-5-yl)acetate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and chemical reactivity. The presence of the benzyloxy methyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

ethyl 2-[3-(phenylmethoxymethyl)-1,2-oxazol-5-yl]acetate

InChI

InChI=1S/C15H17NO4/c1-2-19-15(17)9-14-8-13(16-20-14)11-18-10-12-6-4-3-5-7-12/h3-8H,2,9-11H2,1H3

InChI Key

XRRLKJFFFYBQBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC(=NO1)COCC2=CC=CC=C2

Origin of Product

United States

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